REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[F:1][c:2]1[c:3]([C:8]2([C:14](=[O:15])[O:16][CH3:17])[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2)[cH:4][cH:5][cH:6][cH:7]1.[K+:22].[OH-:21].[OH2:23]>>[F:1][c:2]1[c:3]([C:8]2([C:14](=[O:15])[OH:16])[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2)[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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COC(=O)C1(c2ccccc2F)CCOCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1(c2ccccc2F)CCOCC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)C1(c2ccccc2F)CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |